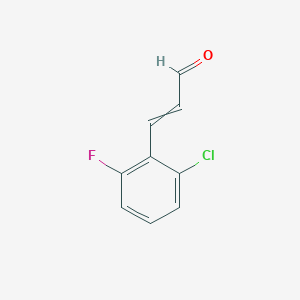

3-(2-chloro-6-fluorophenyl)prop-2-enal

Description

Overview of Substituted Cinnamaldehyde (B126680) Derivatives in Synthetic Organic Chemistry

Substituted cinnamaldehyde derivatives, the broader family to which 3-(2-chloro-6-fluorophenyl)prop-2-enal (B13589609) belongs, are fundamental scaffolds in synthetic organic chemistry. matrix-fine-chemicals.com Cinnamaldehyde itself is a natural product responsible for the characteristic odor of cinnamon. sigmaaldrich.com The core structure, featuring an aromatic ring connected to an α,β-unsaturated aldehyde, is a versatile platform for chemical modification.

These derivatives are employed as starting materials in a variety of synthetic transformations. For instance, they can be synthesized through methods like the palladium-catalyzed oxidative Heck reaction, which couples acrolein with arylboronic acids. chemeo.com The resulting α,β-unsaturated aldehydes are then used to create novel compounds with potential biological activity. Research has shown their utility in synthesizing inhibitors for enzymes such as Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase, highlighting their importance in medicinal chemistry. chemeo.com Furthermore, halogenated cinnamaldehyde derivatives have been investigated for their potential as a new class of antibacterial agents that target FtsZ, a key protein in bacterial cell division. sigmaaldrich.com

The reactivity of the conjugated system allows for a range of additions and cycloadditions, making these compounds valuable precursors for constructing complex molecular architectures. Their applications extend to the development of agents with antimicrobial, antifungal, and anthelmintic properties. sigmaaldrich.comnih.gov

Academic Relevance of Halogenated Aromatic Aldehydes

The introduction of halogen atoms onto an aromatic aldehyde scaffold significantly influences its chemical properties and academic relevance. Halogens like chlorine and fluorine are highly electronegative and can alter the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets. More than 250 FDA-approved drugs contain chlorine, demonstrating the importance of halogenation in pharmaceuticals. nih.gov

Halogenated aromatic aldehydes, such as 2-chloro-6-fluorobenzaldehyde (B137617) (a precursor to the title compound), are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. wikipedia.org For example, 2-chloro-6-fluorobenzaldehyde is used in the production of antiseptics like dicloxacillin (B1670480) and flucloxacillin, as well as in the creation of pesticides. wikipedia.orggoogle.com The presence of both chlorine and fluorine can offer a unique combination of lipophilicity and metabolic stability, which are desirable properties in drug design.

Research into these compounds also extends to understanding their environmental transformations and biological interactions. The study of halogenated aromatics is critical for developing new bioactive compounds and for assessing the environmental impact of existing chemicals. Their utility as versatile synthetic intermediates ensures their continued importance in academic and industrial research. google.com

Research Trajectories for this compound within Contemporary Chemical Science

While extensive research on this compound as an end-product is not widely published, its significance lies in its potential as a highly versatile chemical intermediate. Its structure combines the reactive α,β-unsaturated aldehyde moiety with a di-halogenated phenyl ring, suggesting several clear research trajectories.

Synthesis and Physicochemical Properties: The compound is typically synthesized via a condensation reaction, such as an aldol (B89426) or Knoevenagel condensation, between 2-chloro-6-fluorobenzaldehyde and acetaldehyde (B116499) or a related C2 synthon. sigmaaldrich.com The physicochemical properties of this aldehyde are determined by its distinct structural components.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆ClFO |

| Molecular Weight | 184.59 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in organic solvents |

| Functional Groups | Aldehyde, Alkene, Aryl Halide |

Reactivity and Synthetic Potential: The primary research trajectory for this compound is its use as an electrophilic building block. The conjugated system presents two main sites for nucleophilic attack:

1,2-Addition: Strong nucleophiles, such as Grignard reagents, will preferentially attack the carbonyl carbon.

1,4-Conjugate Addition (Michael Addition): Softer nucleophiles, like amines, thiols, or enolates, will add to the β-carbon of the double bond. google.com

This dual reactivity allows for the synthesis of a wide array of derivatives. For example, reaction with a primary or secondary amine would likely yield a β-amino aldehyde, a valuable scaffold in medicinal chemistry. google.com

Applications in Medicinal and Materials Chemistry: The 2-chloro-6-fluorophenyl moiety is a key feature in various advanced chemical structures. For instance, the complex molecule 3-(2-chloro-6-fluorophenyl)-n-(1,1-dioxidotetrahydro-3-thienyl)-n,5-dimethyl-4-isoxazolecarboxamide is noted as a compound for early discovery research, highlighting the utility of this specific halogenation pattern in exploring new chemical space. sigmaaldrich.com

Therefore, a significant research trajectory for this compound involves its use as a precursor to novel heterocyclic compounds. By reacting the aldehyde with various binucleophilic reagents, researchers can construct complex ring systems that may possess novel biological activities. The presence of the chloro and fluoro substituents can enhance binding affinity to biological targets and improve pharmacokinetic properties. Furthermore, fluorinated organic compounds are widely used in the agricultural industry to synthesize herbicides and insecticides, suggesting potential applications in this sector as well. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFO |

|---|---|

Molecular Weight |

184.59 g/mol |

IUPAC Name |

3-(2-chloro-6-fluorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H6ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H |

InChI Key |

CULZNIOWOCPUHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC=O)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 3 2 Chloro 6 Fluorophenyl Prop 2 Enal

Reactivity of the α,β-Unsaturated Aldehyde Functionality

The propenal scaffold, characterized by a conjugated system of a carbonyl group and a carbon-carbon double bond, is susceptible to various addition reactions. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and prone to attack by nucleophiles.

Nucleophilic Addition Reactions to the Carbonyl Group

Direct attack of a nucleophile on the carbonyl carbon, known as 1,2-addition, is a characteristic reaction of aldehydes. While this reaction is fundamental, the conjugated nature of 3-(2-chloro-6-fluorophenyl)prop-2-enal (B13589609) means it often competes with conjugate addition. The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, reaction temperature, and the presence of Lewis acids. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor direct addition to the carbonyl group.

| Nucleophile Type | Predominant Reaction | Product Type |

| Hard Nucleophiles (e.g., Grignard reagents, Organolithium reagents) | 1,2-Addition (Direct Addition) | Allylic Alcohols |

| Soft Nucleophiles (e.g., Gilman reagents, Thiols, Amines) | 1,4-Addition (Conjugate Addition) | Saturated Aldehydes |

Conjugate Addition Reactions to the C=C Double Bond

Conjugate addition, or Michael addition, involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. This pathway is generally favored by softer nucleophiles, such as Gilman reagents (organocuprates), thiols, and amines. The resulting enolate intermediate is then protonated to yield a saturated aldehyde. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position. For instance, the reaction of α,β-unsaturated aldehydes with thiols is a well-established method for the synthesis of β-thioaldehydes.

Cycloaddition Reactions Involving the Propenal Scaffold

The propenal system of this compound can participate in various cycloaddition reactions, serving as a dienophile or a dipolarophile to construct cyclic structures. A notable example is the synthesis of pyrazoline derivatives through the condensation reaction with hydrazine (B178648) and its derivatives. arabjchem.orgnih.govjocpr.com This reaction typically proceeds by initial condensation of hydrazine with the aldehyde to form a hydrazone, followed by an intramolecular cyclization.

Another significant cycloaddition is the [3+2] cycloaddition with nitrile oxides, which provides a route to isoxazoline (B3343090) heterocycles. beilstein-journals.orgnih.gov These reactions are valuable for the creation of five-membered rings containing both nitrogen and oxygen.

| Reagent | Reaction Type | Heterocyclic Product |

| Hydrazine/Substituted Hydrazines | Condensation-Cyclization | Pyrazolines/Pyrazoles arabjchem.orgnih.govjocpr.comorganic-chemistry.orgnih.gov |

| Nitrile Oxides | [3+2] Cycloaddition | Isoxazolines beilstein-journals.orgnih.govuchicago.edunih.gov |

Transformations Involving the Halogenated Aromatic Ring

The 2-chloro-6-fluorophenyl moiety offers reaction sites for modifying the aromatic core, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The presence of two different halogen atoms allows for potential regioselective transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the 2-chloro-6-fluorophenyl ring is challenging due to the presence of two deactivating halogen substituents. wikipedia.org However, under forcing conditions or with strong nucleophiles, substitution can occur. science.gov The fluorine atom is generally a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which increases the electrophilicity of the carbon to which it is attached. libretexts.org The presence of an activating group, such as a nitro group, ortho or para to the halogen would significantly facilitate this type of reaction. wikipedia.orglibretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille) at Aryl Halide Positions

The chlorine and fluorine atoms on the aromatic ring serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The relative reactivity of the C-Cl and C-F bonds often allows for selective coupling. In general, the C-Cl bond is more reactive than the C-F bond in oxidative addition to palladium(0), which is the initial step in these catalytic cycles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent. It is a versatile method for forming biaryl structures. The coupling of aryl chlorides, including those with ortho substituents, is well-established. yonedalabs.comrsc.orgresearchgate.netnih.gov

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form an arylalkyne. It is a powerful tool for introducing alkynyl moieties. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov

Stille Coupling: This reaction utilizes an organotin reagent to couple with the aryl halide. It is known for its tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.orgnih.govuwindsor.ca

The following table provides a general overview of the expected reactivity in these cross-coupling reactions for the 2-chloro-6-fluorophenyl group.

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Expected Site of Reactivity |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(0) catalyst, Base | Preferential at C-Cl |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | Preferential at C-Cl |

| Stille | Organostannane | Pd(0) catalyst | Preferential at C-Cl |

Catalytic Hydrogenolysis of Carbon-Halogen Bonds

Catalytic hydrogenolysis is a crucial reaction for the selective removal of halogen atoms from aromatic rings. In the context of this compound, this process would involve the cleavage of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. Generally, the C-Cl bond is more susceptible to hydrogenolysis than the more stable C-F bond.

The selective hydrogenolysis of the C-Cl bond over the C-F bond is a common objective in the chemistry of polyhalogenated aromatic compounds. This selectivity can often be achieved by carefully controlling the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure. For instance, in the hydrogenation of cinnamaldehyde (B126680) derivatives, palladium catalysts are known to be highly active for the reduction of the C=C double bond. scielo.org.za Achieving selective dehalogenation without affecting the aldehyde and the double bond would require careful catalyst design and optimization of reaction parameters.

Table 1: Postulated Catalytic Hydrogenolysis of this compound

| Entry | Reactant | Catalyst | Product(s) | Notes |

| 1 | This compound | Pd/C, H₂, Base | 3-(6-fluorophenyl)prop-2-enal | Selective dechlorination is anticipated under controlled conditions. |

| 2 | This compound | Aggressive Catalyst/Conditions | 3-phenylprop-2-enal | Dechlorination and defluorination may occur under harsher conditions. |

This table is illustrative and based on the general reactivity of similar compounds.

Derivatization Strategies for this compound

The presence of a reactive aldehyde group and a conjugated system makes this compound a versatile precursor for the synthesis of a wide array of derivatives.

The reaction of the aldehyde group with primary amines leads to the formation of imines, also known as Schiff bases. chemistrysteps.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. researchgate.net The formation of an imine from this compound would introduce a C=N double bond, opening avenues for further chemical modifications.

Imines derived from α,β-unsaturated aldehydes are valuable intermediates in organic synthesis. They can undergo a variety of transformations, including reduction to secondary amines, cycloaddition reactions, and additions to the carbon-nitrogen double bond. For example, the imine can act as an azadiene in Diels-Alder reactions, leading to the formation of nitrogen-containing heterocyclic compounds. nih.gov

Table 2: Representative Imine Formation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Aniline | Mild acid catalyst, removal of water | N-(3-(2-chloro-6-fluorophenyl)allylidene)aniline |

This is a representative reaction; a wide range of primary amines can be used.

The conjugated system of this compound is a key feature that allows its participation in various cyclization reactions to form heterocyclic compounds. α,β-Unsaturated aldehydes are known precursors for the synthesis of five- and six-membered heterocycles. researchgate.netresearchgate.net

For instance, they can react with binucleophiles in annulation reactions. A common example is the reaction with 1,3-dicarbonyl compounds in the presence of a base or an organocatalyst, which can lead to the formation of dihydropyridines or other related structures. nih.gov The specific outcome of these reactions is highly dependent on the reaction partners and the catalytic system employed. N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the synthesis of various heterocycles from α,β-unsaturated aldehydes. acs.org

Table 3: Potential Cyclization Reactions

| Reaction Type | Reactant(s) | Potential Heterocyclic Product |

| [4+2] Cycloaddition | This compound (as diene) + Dienophile | Dihydropyran derivatives |

| Michael Addition-Cyclization | This compound + 1,3-Dicarbonyl compound | Dihydropyridine or Benzofuran derivatives koreascience.kr |

| Paal-Knorr Synthesis Analogue | This compound derivative + Amine | Pyrrole derivatives osi.lv |

This table presents potential pathways based on the known reactivity of α,β-unsaturated aldehydes.

The carbon-carbon double bond in this compound suggests its potential to undergo polymerization or oligomerization. The polymerization of α,β-unsaturated aldehydes can proceed through either the vinyl group or the carbonyl group, or both, leading to polymers with different structures and properties.

While specific polymerization studies on this compound are not documented, research on related monomers like acrolein and cinnamaldehyde provides valuable insights. The polymerization of α,β-unsaturated aldehydes can be initiated by radical, anionic, or cationic catalysts. A two-step polymerization process using two different catalysts has been reported for the production of copolymers of α,β-unsaturated aldehydes. google.com

Furthermore, cinnamaldehyde-conjugated polymers have been explored for various applications, where the cinnamaldehyde moiety is either incorporated into the polymer backbone or attached as a side chain. researchgate.netnih.gov These strategies could potentially be adapted for this compound to create novel polymeric materials with tailored properties.

Spectroscopic and Structural Characterization Methodologies for 3 2 Chloro 6 Fluorophenyl Prop 2 Enal

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-(2-chloro-6-fluorophenyl)prop-2-enal (B13589609), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR Spectroscopic Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the vinylic protons, and the aromatic protons.

The aldehydic proton (CHO) is anticipated to appear as a doublet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. Its coupling to the adjacent vinylic proton would result in this multiplicity.

The two vinylic protons on the prop-2-enal chain form an AX or AB system, depending on the difference in their chemical shifts. The proton attached to the carbon adjacent to the carbonyl group (α-proton) is expected to resonate at a different frequency than the proton on the carbon adjacent to the aromatic ring (β-proton). These protons would appear as doublets or doublets of doublets, with a characteristic coupling constant for a trans configuration of the double bond, typically in the range of 15-18 Hz.

The aromatic region of the spectrum would display signals corresponding to the three protons on the 2-chloro-6-fluorophenyl ring. The substitution pattern of this ring will lead to a complex splitting pattern, likely appearing as a multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | 9.5 - 10.5 | Doublet (d) | 7.0 - 8.0 |

| Vinylic-H (α) | 6.5 - 7.0 | Doublet of doublets (dd) | 15.0 - 18.0, 7.0 - 8.0 |

| Vinylic-H (β) | 7.5 - 8.0 | Doublet (d) | 15.0 - 18.0 |

| Aromatic-H | 7.0 - 7.5 | Multiplet (m) | - |

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy is instrumental in determining the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear far downfield, typically in the range of 190-200 ppm. The two vinylic carbons will have characteristic shifts, with the β-carbon appearing further downfield than the α-carbon. The aromatic carbons will resonate in the typical aromatic region (110-165 ppm), with their precise shifts influenced by the chloro and fluoro substituents. The carbon atom bonded to fluorine will show a large C-F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 200 |

| Vinylic (α-C) | 125 - 135 |

| Vinylic (β-C) | 140 - 150 |

| Aromatic (C-Cl) | 130 - 140 |

| Aromatic (C-F) | 155 - 165 (with C-F coupling) |

| Aromatic (C-H) | 120 - 135 |

| Aromatic (ipso-C) | 120 - 130 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Halogen Substitution Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the presence of the adjacent chlorine atom and the propenal substituent. This technique is invaluable for confirming the presence and electronic environment of the fluorine substituent.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the aldehydic proton and the α-vinylic proton, and between the α- and β-vinylic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the vinylic and aromatic carbons that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the β-vinylic proton and the ipso-carbon of the aromatic ring, as well as between the aldehydic proton and the α- and β-vinylic carbons.

Vibrational Spectroscopic Methods

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The FT-IR spectrum would display characteristic absorption bands corresponding to the vibrations of the aldehyde, alkene, and aromatic moieties, as well as the carbon-halogen bonds.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | 2820 - 2880 and 2720 - 2780 |

| Aldehyde C=O | Stretch | 1680 - 1710 |

| Alkene C=C | Stretch | 1620 - 1650 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C-F | Stretch | 1000 - 1400 |

| C-Cl | Stretch | 600 - 800 |

The presence of a strong absorption band around 1680-1710 cm⁻¹ would be indicative of the conjugated aldehyde carbonyl group. The C=C stretching vibration of the propenal chain would appear in the 1620-1650 cm⁻¹ region. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range. The spectrum would also feature bands corresponding to the C-F and C-Cl stretching vibrations, confirming the presence of these halogen substituents.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample, offering a unique "fingerprint" for a specific compound. For this compound, the Raman spectrum is characterized by a series of distinct bands corresponding to the vibrational modes of its functional groups and skeletal structure.

The analysis of the Raman spectrum allows for the identification of key structural features. The presence of the aromatic ring is confirmed by characteristic C-H stretching vibrations typically observed above 3000 cm⁻¹ and ring stretching modes (C=C) in the 1400-1600 cm⁻¹ region. The α,β-unsaturated aldehyde moiety gives rise to strong, characteristic peaks. The C=O stretching vibration of the aldehyde group is expected to produce a prominent band, while the C=C stretching of the propenal backbone will also be clearly visible.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) (Approximate) |

| Aromatic C-H Stretch | > 3000 |

| Aldehyde C-H Stretch | 2700 - 2900 |

| C=O Stretch (Aldehyde) | 1680 - 1715 |

| C=C Stretch (Alkene) | 1600 - 1650 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

Note: The exact positions of the Raman bands can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their mass-to-charge ratio (m/z).

Electron Ionization (EI) Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. A key fragmentation pathway observed for compounds with an ortho-chloro substituent is the "ortho effect," which involves the loss of the chlorine atom. nih.gov This often results in a significant fragment ion. Other predictable fragmentations for this molecule include the loss of a hydrogen atom ([M-H]⁺), the loss of the formyl group ([M-CHO]⁺), and cleavage of the propenal chain, providing valuable structural information. nist.govresearchgate.net

| Ion | Description | Expected m/z |

| [M]⁺˙ | Molecular Ion | 184/186 |

| [M-H]⁺ | Loss of a Hydrogen atom | 183/185 |

| [M-Cl]⁺ | Loss of Chlorine atom (ortho effect) | 149 |

| [M-CHO]⁺ | Loss of Formyl radical | 155/157 |

Note: The presence of chlorine results in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

In contrast to EI, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques. wikipedia.org They are designed to ionize molecules with minimal fragmentation, making them ideal for determining the molecular weight of a compound. labx.com

When analyzing this compound using ESI or APCI in positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. nih.gov This would appear at an m/z value one unit higher than the molecular weight of the compound. These techniques are particularly useful for confirming the molecular mass of the parent compound without the complexity of the extensive fragmentation seen in EI-MS. science.govresearchgate.net APCI is especially well-suited for relatively less polar and thermally stable compounds. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound.

The molecular formula of this compound is C₉H₆ClFO. By using the exact masses of the most abundant isotopes of each element, the theoretical monoisotopic mass can be calculated. HRMS analysis would experimentally measure this mass, and a close match between the experimental and theoretical values confirms the elemental composition, distinguishing it from other compounds that may have the same nominal mass.

| Elemental Formula | Theoretical Exact Mass (Monoisotopic) |

| C₉H₆³⁵ClFO | 184.0091 |

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is fundamental for the separation, purification, and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction and to assess the purity of the resulting product. In the synthesis of this compound, which might be formed via a condensation reaction, TLC can be used to track the consumption of the starting materials and the formation of the product over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system, typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). The different components of the reaction mixture will travel up the plate at different rates depending on their polarity, resulting in separated spots. The product, being a single compound, should ideally appear as a single spot. The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. The purity of the final isolated product can also be screened by ensuring it appears as a single spot in various solvent systems. Visualization is commonly achieved under UV light, which reveals the conjugated system of the molecule as a dark spot.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis would provide crucial information about its purity and molecular weight, and offer insights into its fragmentation patterns, which are essential for structural elucidation.

In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

Expected Fragmentation Patterns in GC-MS:

| Fragment | Expected m/z | Description |

| [M]+ | 184.0 | Molecular Ion |

| [M-CHO]+ | 155.0 | Loss of the formyl group |

| [M-C3H2O]+ | 128.0 | Loss of the propenal side chain |

| [C7H4ClF]+ | 142.0 | 2-chloro-6-fluorophenyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compound Analysis

For the analysis of non-volatile derivatives or reaction mixtures containing this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. LC-MS is particularly useful for compounds that are not amenable to GC-MS due to low volatility or thermal instability.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation occurs based on the compound's interaction with the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which is suitable for ionizing non-volatile and thermally labile molecules.

Analysis of derivatives of this compound, such as chalcones formed by its reaction with acetophenones, would be well-suited for LC-MS. This technique would allow for the separation and identification of the various products and intermediates in a reaction mixture, providing valuable information on reaction kinetics and purity of the synthesized compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions and extent of conjugation in a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

For this compound, the presence of the cinnamaldehyde (B126680) chromophore, which consists of a benzene (B151609) ring conjugated with a propenal side chain, is expected to result in strong UV absorption. The extended π-system allows for π → π* electronic transitions, which typically occur in the UV region. The position of the λmax is sensitive to the substitution pattern on the aromatic ring and the conformation of the molecule.

While a specific UV-Vis spectrum for this compound is not documented in the available literature, the λmax can be expected to be in a range similar to other substituted cinnamaldehydes. The presence of the chloro and fluoro substituents on the phenyl ring may cause a slight bathochromic (red) or hypsochromic (blue) shift in the λmax compared to unsubstituted cinnamaldehyde.

Predicted UV-Vis Absorption Data:

| Chromophore | Expected λmax Range (nm) | Electronic Transition |

| Cinnamaldehyde system | 280 - 320 | π → π* |

X-ray Crystallography for Solid-State Structural Elucidation (if applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable crystals of this compound itself may be challenging, the crystal structures of its derivatives can provide invaluable information about the molecule's conformation and intermolecular interactions in the solid state.

Several studies have reported the crystal structures of chalcone (B49325) derivatives synthesized from 2-chloro-6-fluorobenzaldehyde (B137617), the precursor to this compound. For instance, the crystal structure of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one reveals an E-conformation about the C=C double bond of the enone moiety. The molecule is nearly planar, with a small dihedral angle between the two aromatic rings. The crystal packing is stabilized by a network of intermolecular interactions, including C—H···O hydrogen bonds and π–π stacking interactions.

Another related structure, 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one, also exhibits an essentially planar conformation. These crystallographic studies on derivatives provide strong evidence for the likely planarity of the this compound molecule, which is a consequence of the extended conjugation.

Crystallographic Data for a Derivative: (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.2345 (5) |

| b (Å) | 3.9689 (1) |

| c (Å) | 25.0113 (8) |

| β (°) | 104.918 (1) |

| Dihedral angle between rings (°) | 0.47 (9) |

These data highlight the detailed structural insights that can be obtained for derivatives of this compound, which in turn inform our understanding of the parent molecule's structural characteristics.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation studies focusing specifically on the compound This compound are not present in publicly accessible research.

Therefore, it is not possible to provide scientifically accurate and detailed research findings for the specific sections and subsections requested in the outline, such as Density Functional Theory (DFT) studies on conformational preferences, ab initio calculations for electron density distribution, or transition state analysis for its synthetic pathways.

To generate the requested article would require fabricating data, which would violate the core requirement for scientifically accurate content. While computational studies exist for structurally related molecules, this information does not apply directly to this compound and cannot be used to fulfill the specific requirements of the prompt.

Computational and Theoretical Investigations of 3 2 Chloro 6 Fluorophenyl Prop 2 Enal

Spectroscopic Property Prediction and Validation

Computational NMR Chemical Shift Prediction

There is no available research that details the computational prediction of ¹H and ¹³C NMR chemical shifts for 3-(2-chloro-6-fluorophenyl)prop-2-enal (B13589609). Such studies would typically involve methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach to provide theoretical spectra. This analysis is crucial for confirming the molecular structure and understanding the electronic environment of the atoms within the molecule. Without dedicated studies, no data table of predicted chemical shifts can be presented.

Simulated Vibrational and Electronic Spectra

Similarly, a search for simulated vibrational (Infrared and Raman) and electronic (UV-Vis) spectra for this specific compound yielded no results. Computational simulations of these spectra, usually performed using DFT and Time-Dependent DFT (TD-DFT) methods, are instrumental in understanding the molecule's vibrational modes and electronic transitions. This information is valuable for identifying the compound and predicting its photochemical behavior. The absence of this research means that no data on calculated absorption maxima (λmax), oscillator strengths, or key vibrational frequencies can be provided.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, providing insights into its conformational flexibility, interactions with solvents, and potential binding mechanisms with biological targets. There are no published MD simulation studies focused on this compound. Consequently, its dynamic properties and behavior in various environments remain theoretically uncharacterized.

Structure-Reactivity Relationship Analysis via Quantum Descriptors

The analysis of a molecule's structure-reactivity relationship through quantum chemical descriptors provides a powerful predictive tool in chemistry. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness are calculated to predict a molecule's reactivity and stability. A thorough investigation of these quantum descriptors for this compound has not been reported in scientific literature. Therefore, a quantitative analysis of its reactivity based on these parameters cannot be compiled.

Advanced Applications of 3 2 Chloro 6 Fluorophenyl Prop 2 Enal in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the α,β-unsaturated aldehyde moiety, combined with the specific substitution pattern on the phenyl ring, renders 3-(2-chloro-6-fluorophenyl)prop-2-enal (B13589609) a versatile precursor in multi-step organic synthesis.

Precursor for Advanced Pharmaceutical Intermediates

While direct discussions of biological activity are excluded, the structural framework of this compound is integral to the synthesis of precursors for advanced pharmaceutical intermediates. The aldehyde functionality serves as a key handle for a variety of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, enabling the construction of diverse and complex molecular scaffolds.

For instance, the core structure can be incorporated into larger molecules through reactions at the aldehyde and the double bond. One such example is the synthesis of chalcone (B49325) derivatives. The reaction of this compound with substituted acetophenones yields chalcones, which are important intermediates in the synthesis of various heterocyclic compounds. A notable example is the synthesis of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, the crystal structure of which has been determined. nih.govusm.my

The synthesis of such chalcones typically involves a Claisen-Schmidt condensation, a well-established method for C-C bond formation. The general reaction scheme is presented below:

Table 1: Synthesis of Chalcone Derivatives from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Substituted Acetophenone | Chalcone Derivative | Claisen-Schmidt Condensation |

Synthesis of Agrochemical Intermediates

The structural motifs derived from this compound are also relevant in the synthesis of intermediates for the agrochemical industry. The development of novel herbicides and fungicides often relies on the availability of versatile building blocks that can be readily functionalized. Substituted cinnamaldehydes and their derivatives have been investigated for their potential as herbicidal compounds. acs.orgresearchgate.net

The synthesis of agrochemical intermediates can involve the modification of the aldehyde group or the double bond to introduce new functionalities. For example, the aldehyde can be converted to an oxime or a hydrazone, which can then undergo further reactions to form heterocyclic rings. These heterocyclic structures are common in a wide range of agrochemicals.

Construction of Functional Organic Molecules

Beyond its role in the synthesis of pharmaceutical and agrochemical intermediates, this compound is a valuable tool for the construction of a broader range of functional organic molecules. Its reactivity allows for its incorporation into complex frameworks with specific electronic or photophysical properties.

The synthesis of various heterocyclic compounds can be achieved through cycloaddition reactions where the propenal system acts as a dienophile or a dipolarophile. These reactions provide efficient routes to polycyclic and heterocyclic systems that are of interest in various areas of chemical research.

Integration into Materials Science and Supramolecular Chemistry

The unique electronic and structural features of this compound also make it an attractive candidate for applications in materials science, particularly in the development of polymers and coordination compounds with tailored properties.

Monomer for Polymer Synthesis with Tunable Properties

While specific studies on the polymerization of this compound are not extensively documented, the chemistry of cinnamaldehyde (B126680) and its derivatives in polymer science provides a strong basis for its potential applications. mdpi.com The presence of the reactive aldehyde and the vinyl group allows for its participation in various polymerization reactions.

For instance, it could potentially be used as a comonomer in the synthesis of functional polymers. The aldehyde group can be used to introduce specific functionalities into the polymer backbone or as a site for post-polymerization modification. Cationic copolymerization of benzaldehydes with vinyl ethers has been shown to produce well-defined alternating copolymers, which can be subsequently degraded to cinnamaldehydes. researchgate.net This suggests that this compound could be incorporated into degradable polymer systems.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Role of this compound | Potential Polymer Properties |

| Cationic Copolymerization | Comonomer with vinyl ethers | Degradable, functionalizable |

| Radical Polymerization | Monomer or Comonomer | Tunable thermal and mechanical properties |

| Condensation Polymerization | Monomer (after modification of the aldehyde) | High-performance polymers |

Ligand in Coordination Chemistry and Catalysis

The aldehyde functionality of this compound allows for its conversion into a variety of ligands for coordination chemistry. Reaction with primary amines leads to the formation of Schiff base ligands, which are known to form stable complexes with a wide range of metal ions.

These metal complexes can exhibit interesting catalytic, magnetic, and optical properties. The electronic properties of the ligand, and thus the resulting metal complex, can be fine-tuned by the chloro and fluoro substituents on the phenyl ring. While direct studies on ligands derived from this specific aldehyde are limited, the broader field of metal-organic frameworks (MOFs) and coordination polymers often utilizes functionalized organic linkers. nih.govescholarship.orgnih.govmdpi.com It is conceivable that ligands derived from this compound could be employed in the construction of novel MOFs with specific functionalities and applications in areas such as gas storage, separation, and heterogeneous catalysis.

The crystal structure of a chalcone derivative, (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, reveals that the molecule is nearly planar, and in the crystal, molecules are linked into a three-dimensional network by C—H⋯O hydrogen bonds and aromatic π–π stacking interactions. nih.govusm.my Such supramolecular interactions are crucial in the design and properties of coordination polymers and other crystalline materials.

Components in Organic Electronic Materials (e.g., conjugated systems)

The molecular framework of this compound, which belongs to the chalcone family, is inherently suited for applications in organic electronic materials. Chalcones are recognized for their robust π-conjugated systems that facilitate charge transport, a fundamental requirement for semiconductor materials used in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. researchgate.netnih.gov

The electronic properties of these materials can be precisely adjusted by modifying the chemical structure, particularly through the addition of electron-donating or electron-withdrawing groups to the aromatic rings. researchgate.net In this compound, the ortho-chloro and ortho-fluoro substituents on the phenyl ring act as strong electron-withdrawing groups. This substitution significantly influences the molecule's electronic structure by lowering the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This modulation of frontier orbital energies is a key strategy in designing materials with specific charge-injection and transport properties tailored for electronic devices. um.edu.my

Furthermore, the presence of these substituents can enhance intramolecular charge transfer (ICT), a phenomenon crucial for non-linear optical (NLO) properties. researchgate.netijres.org Materials with strong NLO responses are valuable for applications in optical communications and data processing. ijres.org The combination of the conjugated backbone and the halogen substituents makes this compound and its derivatives promising candidates for creating new organic materials with tailored optoelectronic characteristics. africaresearchconnects.comum.edu.my

| Structural Feature | Description | Impact on Electronic Properties |

|---|---|---|

| α,β-Unsaturated Carbonyl System | A conjugated system of C=C and C=O double bonds. | Forms the core π-conjugated backbone, enabling electron delocalization and charge transport. |

| 2-Chloro, 6-Fluoro Phenyl Group | Aromatic ring with two electron-withdrawing halogen substituents. | Lowers HOMO/LUMO energy levels, modifies the band gap, and can enhance intramolecular charge transfer (ICT). |

| Planar Molecular Geometry | The molecule tends towards a planar conformation. | Facilitates close packing in the solid state, promoting intermolecular π-π stacking for efficient charge mobility. |

Self-Assembly Studies in Supramolecular Architectures

The specific arrangement of functional groups in this compound and its derivatives allows for precise control over intermolecular interactions, driving the formation of ordered, self-assembled structures. X-ray crystallography studies on closely related chalcone derivatives reveal that non-covalent interactions, such as hydrogen bonds and π–π stacking, dictate the packing of molecules in the solid state. nih.govusm.my

In the crystal lattice of a derivative, molecules are linked into three-dimensional networks through C—H⋯O hydrogen bonds. nih.gov Additionally, aromatic π–π stacking interactions are observed, with specific centroid-to-centroid distances measured at 3.5629 Å, indicating significant orbital overlap that is beneficial for charge transport. nih.govusm.my Other studies on similar structures containing the 2-chloro-6-fluorophenyl moiety highlight the role of various weak interactions, including C—H⋯F, C—H⋯Cl, and C—H⋯π forces. nih.gov These directional interactions guide the molecules to assemble into well-defined supramolecular architectures, such as infinite one-dimensional chains. nih.gov The ability to form such ordered assemblies is a cornerstone of crystal engineering and is critical for developing materials with anisotropic properties, where conductivity or other physical characteristics differ along different axes.

| Interaction Type | Participating Atoms/Groups | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| C—H⋯O Hydrogen Bond | Aromatic C-H donors and Carbonyl O acceptor. | Links molecules into a 3D network. | nih.gov |

| π–π Stacking | Interaction between aromatic phenyl rings. | Contributes to crystal packing with centroid distances of ~3.56 Å. | nih.govusm.my |

| C—H⋯F Hydrogen Bond | Aromatic/Alkenyl C-H donors and Fluoro substituent acceptor. | Stabilizes the crystal structure and can form ring motifs. | nih.govnih.gov |

| C—H⋯Cl Interaction | Aromatic/Alkenyl C-H donors and Chloro substituent acceptor. | Contributes to linking molecules into chains. | nih.gov |

Applications in Asymmetric Synthesis as a Chiral Auxiliary Precursor

While not a chiral auxiliary itself, the this compound structure is an ideal precursor for use in modern catalytic asymmetric synthesis. As an α,β-unsaturated aldehyde, it is a classic substrate for a wide range of enantioselective transformations, particularly in organocatalysis. mdpi.comnih.gov

The key application lies in its reaction with chiral secondary amines (such as proline derivatives) to transiently form a chiral iminium ion. This process is a cornerstone of iminium catalysis. The formation of the iminium ion activates the molecule for nucleophilic attack at the β-position, while the chirality of the amine catalyst effectively shields one face of the molecule. This mechanism allows for a variety of reactions, such as Michael additions and cycloadditions, to proceed with a very high degree of stereocontrol, often yielding products with excellent enantioselectivity. mdpi.com

Once the desired stereoselective bond formation has occurred, the iminium ion is hydrolyzed, regenerating the aldehyde functionality and releasing the chiral amine catalyst, which can then participate in another catalytic cycle. In this context, this compound serves as a pro-chiral substrate that is transformed into a valuable, stereochemically complex product. The α,β-unsaturated aldehyde moiety is the reactive handle that enables its entry into these powerful catalytic cycles, making it a precursor to chiral building blocks for pharmaceuticals and other fine chemicals. nih.gov

| Asymmetric Reaction Type | General Mechanism | Role of the Aldehyde |

|---|---|---|

| Michael Addition | Nucleophilic 1,4-addition to the conjugated system. | Forms a chiral iminium ion with a catalyst, enabling enantioselective attack at the β-carbon. |

| Diels-Alder Reaction | [4+2] cycloaddition where the activated double bond acts as a dienophile. | Activation via iminium ion formation lowers the LUMO, accelerating the reaction and controlling facial selectivity. |

| Friedel-Crafts Alkylation | Alkylation of an aromatic ring at the β-position of the aldehyde. | Serves as the electrophile precursor that, upon activation, reacts with electron-rich arenes enantioselectively. |

| Epoxidation | Formation of an epoxide across the C=C double bond. | The substrate for organocatalytic epoxidation, leading to chiral epoxy aldehydes. |

Future Research Directions and Unresolved Challenges for 3 2 Chloro 6 Fluorophenyl Prop 2 Enal

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 3-(2-chloro-6-fluorophenyl)prop-2-enal (B13589609) is a primary challenge. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the exploration of novel and sustainable synthetic routes.

Key Research Objectives:

Catalytic Approaches: Investigating the use of transition-metal catalysis, organocatalysis, and photocatalysis could lead to more efficient and selective syntheses. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, between a suitably functionalized prop-2-enal synthon and a 2-chloro-6-fluorophenyl derivative, warrant investigation.

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, atom-economical reactions, and environmentally friendly solvents, is crucial. Biocatalytic methods, employing enzymes to carry out specific synthetic transformations, could offer a highly sustainable alternative.

Flow Chemistry: Continuous flow synthesis presents an opportunity for improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

A comparative analysis of potential modern synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Photocatalytic Synthesis | Mild reaction conditions, high selectivity, use of light as a renewable energy source. | Catalyst stability, quantum yield optimization, substrate scope limitations. |

| Organocatalysis | Metal-free, often milder conditions, stereoselective transformations possible. | Catalyst loading, separation of catalyst from the product, scalability. |

| Biocatalysis | High selectivity, mild aqueous conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity, reaction engineering. |

| Flow Chemistry | Precise control of reaction parameters, improved safety, ease of scalability. | Initial setup cost, potential for clogging, requires process optimization. |

Exploration of Undiscovered Reactivity Patterns

The unique electronic properties imparted by the chloro and fluoro substituents on the phenyl ring of this compound suggest a rich and largely unexplored reactivity. The electron-withdrawing nature of the halogens can significantly influence the reactivity of both the aromatic ring and the α,β-unsaturated aldehyde moiety.

Future research should focus on:

Cycloaddition Reactions: A systematic investigation of the compound's participation in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, could lead to the synthesis of complex heterocyclic structures. The electron-deficient nature of the double bond could make it a good dienophile or dipolarophile.

Nucleophilic Addition Reactions: While 1,2- and 1,4-additions are expected for α,β-unsaturated aldehydes, the specific stereochemical and regiochemical outcomes with a range of nucleophiles need to be determined for this particular substrate.

Organocatalyzed Reactions: The aldehyde functionality is a prime handle for a plethora of organocatalytic transformations, including asymmetric aldol (B89426), Michael, and Mannich reactions. Exploring these reactions could provide enantiomerically enriched derivatives with potential biological applications.

Tandem and Cascade Reactions: Designing one-pot tandem or cascade reactions initiated by a reaction at either the aldehyde or the alkene functionality could provide rapid access to complex molecular architectures.

Advanced Mechanistic Investigations via In Situ Spectroscopies

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing protocols and developing new transformations. The application of advanced in situ spectroscopic techniques is paramount in this endeavor.

Potential avenues for investigation include:

Operando FTIR and Raman Spectroscopy: These techniques can provide real-time information on the vibrational modes of reactants, intermediates, and products during a reaction, offering insights into the formation and consumption of key species.

In Situ NMR Spectroscopy: By monitoring the nuclear magnetic resonance spectra of a reaction mixture as it progresses, it is possible to identify and quantify transient intermediates and determine reaction kinetics.

Mass Spectrometry-Based Techniques: Techniques such as ReactIR coupled with mass spectrometry can provide simultaneous structural and kinetic information, helping to elucidate complex reaction networks.

These advanced methods can be applied to study the kinetics and mechanisms of the novel synthetic routes and reactivity patterns proposed in the preceding sections.

Computational Design of Derivatives with Tailored Chemical Functionality

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, computational studies can play a crucial role in designing derivatives with specific, tailored functionalities.

Key areas for computational investigation:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, geometry, and reactivity of the molecule and its derivatives. This can help in understanding the influence of the halogen substituents and in predicting the outcomes of various reactions.

Molecular Docking and QSAR Studies: If the compound or its derivatives are explored for biological applications, molecular docking simulations can predict their binding modes to specific protein targets. Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with observed activity, aiding in the design of more potent analogues.

Reaction Pathway Modeling: Computational modeling of reaction mechanisms can help to identify transition states and intermediates, providing a deeper understanding of the factors that control selectivity and reactivity.

Integration into Emerging Chemical Technologies

The unique properties of this compound may make it a valuable building block for various emerging chemical technologies.

Potential applications to be explored:

Materials Science: The presence of the reactive aldehyde and alkene functionalities, along with the halogenated aromatic ring, suggests potential for its use as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties, such as thermal stability or flame retardancy.

Flow Chemistry and Microreactors: The development of robust synthetic methods for this compound in continuous flow systems could enable its on-demand production and integration into multi-step automated syntheses.

Photoredox Catalysis: The electronic properties of the molecule could be leveraged in photoredox-catalyzed reactions, either as a substrate or as a component of a photocatalytic system.

Addressing Scalability and Environmental Considerations in Synthesis

For any chemical compound to have a practical impact, its synthesis must be scalable and environmentally responsible. A significant challenge for this compound is the development of a synthetic process that is both economically viable and sustainable on an industrial scale.

Future research must address:

Process Optimization: Thorough optimization of reaction parameters, including catalyst loading, reaction time, temperature, and solvent choice, is necessary to maximize yield and minimize waste.

Catalyst Recovery and Reuse: For catalytic processes, the development of methods for the efficient recovery and recycling of the catalyst is crucial for economic and environmental sustainability.

By systematically addressing these future research directions and unresolved challenges, the scientific community can unlock the full potential of this compound as a valuable tool in synthetic chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.